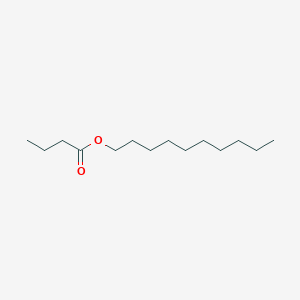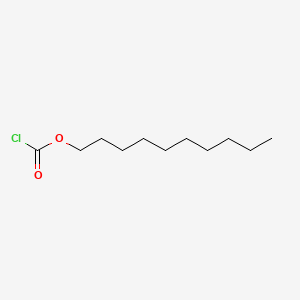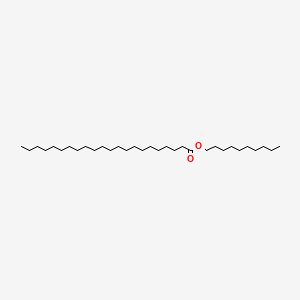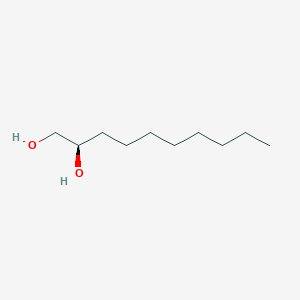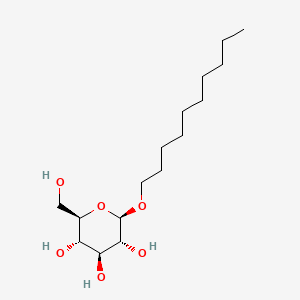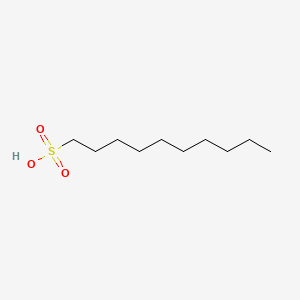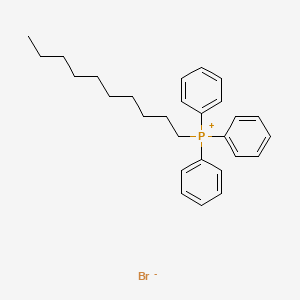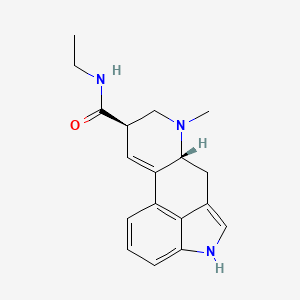
Denopamine
Vue d'ensemble
Description
La denopamine est un médicament cardiotonique qui agit comme un agoniste sélectif des récepteurs bêta-1 adrénergiques. La this compound est commercialisée au Japon sous le nom de marque Kalgut et est disponible sous forme de comprimés et de granulés fins .
Applications De Recherche Scientifique
Denopamine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of beta-adrenergic receptor agonists. Its synthesis and reactions are studied to develop new cardiotonic agents.
Biology: this compound’s effects on cellular signaling pathways are studied to understand its role in modulating heart function.
Medicine: this compound is used clinically to treat angina and congestive heart failure. Research is ongoing to explore its potential in treating other cardiovascular conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting beta-adrenergic receptors.
Mécanisme D'action
Target of Action
Denopamine is a cardiotonic drug that primarily targets the β1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and contractility.
Mode of Action
As a β1 adrenergic receptor agonist , this compound binds to these receptors and activates them . This interaction results in a series of intracellular events that lead to increased heart contractility and heart rate .
Biochemical Pathways
Upon activation of the β1 adrenergic receptors, this compound triggers the adenylyl cyclase-cyclic AMP (cAMP) pathway . This leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various proteins, leading to increased calcium influx into the cardiac cells and enhanced contractility .
Pharmacokinetics
It is known that this compound is an orally active agent , suggesting good bioavailability.
Result of Action
The activation of β1 adrenergic receptors by this compound results in positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects . This makes this compound effective in the treatment of conditions like angina and congestive heart failure .
Orientations Futures
Denopamine has potential uses in the treatment of congestive heart failure and for clearing pulmonary oedema . It has been suggested that this compound may be able to relieve vasospastic angina pectoris in many more cases . It has also been found to prolong survival in a murine model of congestive heart failure induced by viral myocarditis .
Analyse Biochimique
Biochemical Properties
Denopamine interacts with β1-adrenergic receptors . It was derived from a study on structure-activity relationships of a β2-agonist, trimetoquinol . The stereoselective synthesis of ®-denopamine and other naturally occurring hydroxy amides from optically active ®-2-azido-1-arylethanols is described for the first time via reduction of the corresponding -azidoarylketones with enzymes from Daucus Carota root .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a β1-adrenergic receptor agonist . In experimental animals, this compound increased alveolar fluid clearance in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a β1-adrenergic receptor agonist . This involves binding interactions with β1-adrenergic receptors, leading to activation of these receptors and subsequent changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For instance, it has been found to prolong survival in a murine model of congestive heart failure induced by viral myocarditis .
Metabolic Pathways
This compound is metabolized in the rat and dog by several pathways including conjugation, side chain oxidation, and ring hydroxylation followed by O-methylation .
Méthodes De Préparation
La denopamine peut être synthétisée par différentes méthodes. Une méthode notable implique l'hydrogénation asymétrique catalytique d'un composé intermédiaire utilisant des catalyseurs à l'iridium . Cette méthode garantit une haute énantiosélectivité, produisant la forme active de la this compound. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des procédés catalytiques similaires pour assurer la cohérence et la pureté.
Analyse Des Réactions Chimiques
La denopamine subit plusieurs types de réactions chimiques :
Oxydation : La this compound peut être oxydée pour former divers métabolites. Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés alcooliques correspondants. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique. L'halogénation à l'aide de réactifs tels que le brome ou le chlore peut introduire des atomes d'halogène dans la molécule.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : La this compound est utilisée comme composé modèle dans les études sur les agonistes des récepteurs bêta-adrénergiques. Sa synthèse et ses réactions sont étudiées pour développer de nouveaux agents cardiotoniques.
Biologie : Les effets de la this compound sur les voies de signalisation cellulaire sont étudiés pour comprendre son rôle dans la modulation de la fonction cardiaque.
Médecine : La this compound est utilisée en clinique pour traiter l'angine de poitrine et l'insuffisance cardiaque congestive. La recherche est en cours pour explorer son potentiel dans le traitement d'autres affections cardiovasculaires.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs bêta-adrénergiques.
5. Mécanisme d'action
La this compound exerce ses effets en se liant sélectivement aux récepteurs bêta-1 adrénergiques des cellules cardiaques . Cette liaison active la voie de l'adénosine monophosphate cyclique (AMPc), conduisant à une augmentation des niveaux de calcium intracellulaire. L'augmentation des niveaux de calcium améliore la contraction du muscle cardiaque, ce qui se traduit par un effet inotrope positif . Ce mécanisme aide à améliorer la fonction cardiaque chez les patients souffrant d'insuffisance cardiaque ou d'angine de poitrine.
Comparaison Avec Des Composés Similaires
La denopamine est unique parmi les agonistes des récepteurs bêta-1 adrénergiques en raison de sa haute sélectivité et de sa biodisponibilité orale. Des composés similaires incluent :
Isoprotérénol : Un agoniste non sélectif des récepteurs bêta-adrénergiques utilisé en situation d'urgence pour traiter la bradycardie et le bloc cardiaque.
Dobutamine : Un agoniste sélectif bêta-1 utilisé en cas d'insuffisance cardiaque aiguë et de choc cardiogénique.
Xamotérol : Un agoniste bêta-1 partiel utilisé en cas d'insuffisance cardiaque chronique.
L'unicité de la this compound réside dans sa capacité à être administrée par voie orale avec un minimum d'effets secondaires, ce qui la rend appropriée pour la prise en charge à long terme des affections chroniques .
Propriétés
IUPAC Name |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBBVZJABQOSG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045800 | |
| Record name | Denopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71771-90-9 | |
| Record name | Denopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71771-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denopamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071771909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R(-)-Denopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F60UPD8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




